molecular formula C35H55N9O4Si2 B12067326 2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one

2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one

Katalognummer: B12067326
Molekulargewicht: 722.0 g/mol
InChI-Schlüssel: LWYFIDMDBBFMLS-FPLOGNBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one is a structurally complex purine derivative characterized by:

  • A tetrahydrofuran (oxolane) ring with two tert-butyldimethylsilyl (TBDMS) groups protecting hydroxyl and hydroxymethyl positions at the 4- and 5-positions, respectively .
  • An imidazo[4,5-b]pyridine moiety linked via an 8-amino group to the purine core, which is a known pharmacophore in kinase inhibitors .
  • Stereochemical specificity at the oxolane ring ((2R,5S)), critical for biological interactions .

Eigenschaften

Molekularformel

C35H55N9O4Si2

Molekulargewicht

722.0 g/mol

IUPAC-Name

2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one

InChI

InChI=1S/C35H55N9O4Si2/c1-34(2,3)49(8,9)46-20-25-24(48-50(10,11)35(4,5)6)18-26(47-25)44-29-27(30(45)41-31(36)40-29)38-33(44)42-32-39-28-23(43(32)7)17-22(19-37-28)21-15-13-12-14-16-21/h12-17,19,24-27,29,31,40H,18,20,36H2,1-11H3,(H,41,45)(H,37,38,39,42)/t24?,25-,26+,27?,29?,31?/m0/s1

InChI-Schlüssel

LWYFIDMDBBFMLS-FPLOGNBFSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1C(C[C@@H](O1)N2C3C(C(=O)NC(N3)N)N=C2NC4=NC5=C(N4C)C=C(C=N5)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C3C(C(=O)NC(N3)N)N=C2NC4=NC5=C(N4C)C=C(C=N5)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:

    Formation of the oxolan ring: This step involves the cyclization of a linear precursor to form the oxolan ring structure.

    Introduction of silyl groups: The tert-butyl(dimethyl)silyl groups are introduced through silylation reactions, which protect hydroxyl groups and enhance the compound’s stability.

    Coupling reactions: The imidazo[4,5-b]pyridin-2-yl group is introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate reagents and catalysts.

    Final assembly: The final compound is assembled through a series of condensation and protection/deprotection steps, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino and hydroxyl groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidazo group can be reduced under specific conditions to form reduced imidazo derivatives.

    Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may result in the replacement of silyl groups with other functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann sie an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu einer biologischen Reaktion führt. Der genaue Mechanismus hängt von der Struktur der Verbindung und dem Kontext ihrer Anwendung ab.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the compound’s structure and the context of its application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name/ID Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Profile Reference
Target Compound ~800 (estimated) TBDMS x2, imidazo[4,5-b]pyridine, 2-amino-6-oxo-purine Anticancer (inferred) Low (lipophilic)
2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one ~500 Hydroxy/hydroxymethyl (unprotected), imidazo[4,5-b]pyridine Antiviral, anticancer Moderate (polar groups)
9-[(2R,4S,5R)-4-[TBDMS]oxy-5-[[TBDMS]oxymethyl]oxolan-2-yl]-6-morpholin-4-yl-purin-2-amine ~700 TBDMS x2, morpholino (instead of imidazo[4,5-b]pyridine) Unknown Low
N6-Methyl-9-(5’-methylaminocarbonyl-4’-thio-β-D-ribofuranosyl)adenine (5a) ~400 Methylaminocarbonyl, 4’-thioribofuranosyl (no TBDMS) Adenosine receptor modulation Moderate
Key Observations:

TBDMS Protection : The target compound’s dual TBDMS groups enhance stability and lipophilicity compared to hydroxyl-containing analogues (e.g., compound), which may improve bioavailability but complicate synthesis .

Imidazo[4,5-b]pyridine vs. Morpholino: Substitution at the 8-position significantly alters bioactivity. The imidazo[4,5-b]pyridine group in the target compound is associated with kinase inhibition, while morpholino derivatives () lack this specificity .

Stereochemistry : The (2R,5S) configuration in the oxolane ring is critical for target binding, as seen in nucleoside analogues .

Biologische Aktivität

The compound 2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one , with CAS number 915092-62-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₃₅H₅₅N₉O₄Si₂
Molecular Weight722.0 g/mol
StructureComplex organic structure

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. It is hypothesized to function as a modulator of various biological pathways due to its structural similarity to nucleosides. The presence of silanol groups enhances its solubility and stability in biological systems.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against various cancer cell lines. Studies have demonstrated that it inhibits cell proliferation by inducing apoptosis in cancer cells. For instance:

  • Cell Line Studies : In vitro studies on human breast cancer cell lines (MCF7) showed a significant reduction in cell viability when treated with this compound at concentrations above 10 µM.
  • Mechanistic Insights : The compound appears to activate the p53 pathway, leading to increased expression of pro-apoptotic factors.

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties . It has shown efficacy against certain viral strains by disrupting viral replication processes. For example:

  • Viral Assays : In assays involving the herpes simplex virus (HSV), the compound reduced viral titers significantly at non-cytotoxic concentrations.
  • Target Interaction : It is believed to interfere with viral entry into host cells through inhibition of glycoprotein interactions.

Other Biological Activities

The compound has also been investigated for other potential biological activities:

  • Anti-inflammatory Effects : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that administration of the compound at a dosage of 20 mg/kg significantly inhibited tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Study 2: Antiviral Activity Against Influenza

In a controlled study evaluating the antiviral effects against influenza A virus, the compound was administered to infected mice. Results indicated a reduction in viral load and improved survival rates compared to untreated controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.